4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid

Xanthine oxidase inhibitor design Structure-activity relationship (SAR) Thiazole-based drug discovery

Researchers optimizing febuxostat analogs often face SAR gaps due to limited spacer-length diversity in 2-amino-thiazole probes. This phenylethylamino derivative solves that by providing a critical +1 methylene shift for head-to-head XO inhibition profiling. • Spacer-Length SAR Probe: Enables direct comparison with benzylamino analog (IC50=3.6 µM) to quantify impact on XO potency and selectivity. • Dual-Mechanism Screening: Suitable for parallel XO/DPPH free-radical scavenging assays to evaluate uric acid reduction and oxidative stress mitigation. • Modular Scaffold: Free 5-carboxylic acid facilitates amide library synthesis via HATU/EDCI coupling while preserving the 2-position pharmacophore.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 196797-64-5
Cat. No. B2805199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid
CAS196797-64-5
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESCC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H14N2O2S/c1-9-11(12(16)17)18-13(15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17)
InChIKeyZQAAQDNDAUTZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid: Core Identity and Characteristics


4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid (CAS 196797-64-5) is a synthetic, small-molecule thiazole-5-carboxylic acid derivative with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol [1]. The compound belongs to a broader class of 2-amino-4-methylthiazole-5-carboxylic acids that have been investigated as structural analogs of the xanthine oxidase (XO) inhibitor febuxostat, with the phenylethylamino substituent at position 2 providing a flexible, hydrogen-bond-capable linker between the aromatic ring and the thiazole core [2]. It is listed as a research-grade chemical (purity typically ≥95%) by multiple suppliers and is catalogued under MFCD06655311 [1].

Structural differentiation
Phenylethylamino spacer distinguishes from benzylamino series for XO inhibitor SAR studies
Procurement context
Multi-supplier availability as research-grade small molecule supports rapid screening campaigns
Assay compatibility
Computed LogP 2.72 and moderate PSA support both biochemical and cell-based assay formats

Why This Compound Cannot Be Substituted with Other Thiazole-5-Carboxylic Acid Analogs


Within the 2-amino-4-methylthiazole-5-carboxylic acid chemotype, small variations in the 2-position substituent produce large differences in molecular recognition, lipophilicity, and conformational flexibility that directly impact biological target engagement [1]. The phenylethylamino group (-NH-CH2-CH2-Ph) in this compound introduces a two-carbon aliphatic spacer between the amine nitrogen and the phenyl ring, distinct from the one-carbon benzylamino spacer (-NH-CH2-Ph) found in the most extensively characterized XO inhibitor series [1]. This extra methylene unit alters both the pKa of the secondary amine and the spatial orientation of the phenyl ring within enzyme active sites, meaning that substitution with a benzylamino or direct aryl analog cannot be assumed to yield equivalent binding, selectivity, or downstream biological readouts [1][2]. The quantitative evidence below establishes where these structural differences translate into measurable divergence relevant to experimental design and procurement decisions.

Spacer geometry mismatch
The 2-carbon phenylethyl spacer repositions the phenyl ring relative to the one-carbon benzylamino series; binding pose and potency may not transfer directly.
Lipophilicity profile divergence
LogP 2.72 and an additional H-bond donor produce distinct solubility/permeability behavior compared to direct-aryl or benzylamino analogs, potentially altering assay performance.
Uncharacterized potency context
No published XO IC50 exists for this compound. The spacer-length SAR suggests micromolar-range activity, but the exact value may differ from benzylamino series compounds like 5k.

Head-to-Head and Class-Level Quantitative Differentiation Evidence


Structural Differentiation of the Phenylethylamino Spacer

The target compound carries a phenylethylamino substituent (-NH-(CH2)2-Ph) at the thiazole 2-position, featuring a two-carbon spacer. In the most closely related published XO inhibitor series, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids, the spacer is one carbon (-NH-CH2-Ph) [1]. This spacer-length difference directly modulates hydrogen-bond geometry with active-site residues; the benzylamino series was explicitly designed to introduce a heteroatom 'expected to favour hydrogen bonding within the active site residues of the enzyme xanthine oxidase,' a design principle that proved validated by IC50 values ranging from 3.6 µM to >60 µM across 16 derivatives [1]. The phenylethylamino analog extends this spacer by one methylene unit, repositioning the phenyl ring and altering the N–H hydrogen-bond vector relative to the benzylamino series [2]. Febuxostat, the clinical reference, lacks any amino linker, featuring a direct aryl–thiazole C–C bond and achieving an IC50 of 30 nM (0.03 µM) [3]. These structural distinctions mean the target compound occupies a unique position in the chemical space between direct aryl-linked inhibitors and one-carbon-spacer benzylamino inhibitors.

Spacer length
Class-level
Target: 2-carbon spacer (-NH-CH2-CH2-Ph)
Benzylamino series: 1-carbon (-NH-CH2-Ph)
Febuxostat: 0-carbon (direct C–C bond)
Spacer extension alters hydrogen-bond geometry and conformational sampling in the XO active site.
Data to verify; 2D structural comparison only.
Xanthine oxidase inhibitor design Structure-activity relationship (SAR) Thiazole-based drug discovery

Lipophilicity (LogP) Profile Differentiation

The computed partition coefficient (LogP) for the target compound is 2.72 [1]. This places it at an intermediate lipophilicity between the shorter-spacer benzylamino analogs and the direct-aryl thiazole-5-carboxylic acid derivatives. Febuxostat, with a bulkier 3-cyano-4-isobutoxyphenyl substituent directly attached to the thiazole ring, has an estimated LogP of approximately 3.5 [2]. The lower LogP of the target compound relative to febuxostat suggests reduced passive membrane permeability but potentially improved aqueous solubility, which is relevant for in vitro assay formatting. The polar surface area (PSA) of 62 Ų and two hydrogen-bond donors (carboxylic acid OH + secondary amine NH) further differentiate it from direct-aryl analogs that lack the amino NH donor [1].

Lipophilicity
Cross-study comparable
LogP = 2.72 (computed)
PSA = 62 Ų; HBD = 2
Intermediate lipophilicity and extra HBD differentiate solubility/permeability from more lipophilic direct-aryl analogs.
Computed via Chem-space; febuxostat ~3.5.
Physicochemical profiling Drug-likeness Lipophilicity-based SAR

Spacer-Length SAR in Xanthine Oxidase Inhibition

While no published IC50 value exists specifically for the target compound against xanthine oxidase (XO) in the accessible non-excluded literature, the benzylamino series from Ali et al. (2016) provides a quantitative class-level framework [1]. In that study, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acids (compounds 5a–5p) were tested against bovine milk XO at pH 7.4 using a spectrophotometric assay. The most potent derivative, compound 5k (ortho-methyl benzylamino), achieved an IC50 of 3.6 µM, while the least potent derivatives exceeded 60 µM [1][2]. The reference drug febuxostat, tested under comparable conditions, exhibited an IC50 of 30 nM (0.03 µM), representing a ~120-fold greater potency than the best benzylamino compound [2]. The target compound, bearing a phenylethylamino chain rather than a benzylamino chain, introduces an additional methylene unit that increases conformational entropy and shifts the phenyl ring position. Based on the established SAR that spacer geometry critically governs XO active-site complementarity, the potency of the target compound is expected to fall within the low-micromolar range, distinct from both the nanomolar-potent febuxostat and the shorter-spacer benzylamino series [1].

XO inhibition SAR
Class-level inference
Target IC50 not published; benzylamino analog 5k IC50 = 3.6 µM; febuxostat IC50 = 0.03 µM
Spacer-length SAR supports micromolar-range activity distinct from both febuxostat and benzylamino series.
Requires experimental determination; class-level projection only.
Xanthine oxidase inhibition Enzyme inhibition IC50 Thiazole SAR

Supply-Chain and Catalog Accessibility Differentiation

The target compound is available from multiple established research chemical suppliers with catalog-grade purity of 95% (Enamine, Chemenu) to 98% (Chemsrc-listed suppliers) [1]. Santa Cruz Biotechnology lists the compound at catalog numbers sc-352499 (250 mg, $197.00) and sc-352499A (1 g, $399.00) . In comparison, the closest benzylamino analog with published XO IC50 data, 2-[(2-methylbenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (compound 5k), is not listed as an off-the-shelf catalog item by major Western suppliers and typically requires custom synthesis. The direct-aryl analog 2-(2-phenylethyl)-1,3-thiazole-5-carboxylic acid (CAS not widely catalogued) similarly lacks multi-supplier availability. The methyl ester derivative of the target compound (CAS 1492615-23-2) is also commercially listed, confirming the compound's role as a readily derivatizable building block [1].

Supply chain
Supporting evidence
Target: ≥5 suppliers, 95–98% purity, immediate procurement
Benzylamino 5k: custom synthesis required
Multi-supplier availability reduces procurement risk and accelerates experimental iteration vs. custom-synthesis analogs.
Catalog search 2026; benzylamino analog not off-the-shelf.
Chemical procurement Research chemical supply Purity benchmarking

Conformational Flexibility and Rotatable Bond Analysis

The target compound possesses 5 rotatable bonds (phenylethyl chain: 3 rotatable bonds + carboxylic acid: 1 + amino-thiazole linkage: 1), compared to 4 rotatable bonds in the benzylamino series and 4 in 2-(2-phenylethyl)-1,3-thiazole-5-carboxylic acid [1]. Febuxostat has 6 rotatable bonds due to its isobutoxy side chain [2]. The additional rotatable bond in the target compound relative to benzylamino analogs arises from the extra methylene unit in the phenylethyl spacer. This increases the conformational entropy penalty upon binding but also enables the phenyl ring to explore a larger conformational space, potentially accessing binding sub-pockets inaccessible to the more constrained benzylamino analogs [1]. The fraction of sp3-hybridized carbons (Fsp3) is 0.23, indicating a predominantly planar/aromatic character suitable for π-stacking interactions in enzyme active sites [1].

Conformational flexibility
Class-level
5 rotatable bonds (Fsp3 = 0.23)
+1 rotatable bond vs. benzylamino analogs enables exploration of binding sub-pockets without excessive entropic penalty.
Computed from 2D structure; febuxostat has 6 rotatable bonds.
Conformational analysis Ligand efficiency Binding entropy

Derivatization Potential via the Carboxylic Acid Handle

The carboxylic acid group at position 5 of the thiazole ring serves as a versatile synthetic handle for amide coupling, esterification, and reduction reactions. The corresponding ethyl ester, ethyl 4-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylate (CAS 196797-06-5), is commercially available (purity 95%+, catalog CM577454) , providing a protected intermediate that facilitates orthogonal derivatization strategies. This contrasts with febuxostat, where the carboxylic acid is sterically hindered by the ortho-cyano and para-isobutoxy substituents on the phenyl ring, limiting derivatization at the acid position [1]. The benzylamino analog series reported by Ali et al. (2016) similarly features a free carboxylic acid, but the commercial availability of the corresponding ester precursors is undocumented for most derivatives [2].

Derivatization potential
Supporting evidence
Ethyl ester (CAS 196797-06-5) and methyl ester commercially available; febuxostat ester precursors not catalogued.
Free acid and ester precursors support one-step amide library synthesis, reducing synthetic cycle time.
Ester availability confirmed via supplier catalogs.
Medicinal chemistry Building block Parallel synthesis

Optimal Research and Discovery Applications Based on Verified Evidence


Lead Optimization as a Spacer-Length SAR Probe

Given that the benzylamino-thiazole-5-carboxylic acid chemotype has validated XO inhibitory activity (IC50 range 3.6–>60 µM) and the phenylethylamino spacer introduces a +1 methylene shift relative to the established SAR, this compound is optimally deployed as a spacer-length probe in XO inhibitor optimization campaigns [1]. Paired head-to-head testing against compound 5k (benzylamino, IC50 = 3.6 µM) and febuxostat (IC50 = 0.03 µM) can quantify the impact of spacer elongation on potency, binding kinetics, and selectivity [2]. The computed LogP of 2.72 and PSA of 62 Ų suggest compatibility with both biochemical (aqueous buffer) and cell-based assay formats [3].

Combinatorial Amide Library Synthesis Scaffold

The free carboxylic acid, combined with the commercially available ethyl ester precursor (CAS 196797-06-5), positions this compound as a modular scaffold for generating focused amide libraries via HATU- or EDCI-mediated coupling with diverse amine building blocks [1]. The phenylethylamino group at position 2 remains intact during amide formation at position 5, enabling systematic variation of the 5-position substituent while keeping the 2-position pharmacophore constant. This is a key advantage over febuxostat, where the sterically encumbered carboxylic acid complicates direct amide formation [2].

Dual-Mechanism Antioxidant and Free-Radical Scavenging Screening

The benzylamino-thiazole-5-carboxylic acid series from which this compound is derived demonstrated concurrent XO inhibition and DPPH free-radical scavenging activity, with compound 5k showing IC50 values of 3.6 µM (XO) and 15.3 µM (DPPH) [1]. The phenylethylamino analog, with its additional methylene unit and distinct conformational profile, can be screened in parallel XO/DPPH assays to determine whether spacer elongation preserves, enhances, or diminishes the dual-mechanism profile. This is particularly relevant for hyperuricemia/gout programs seeking molecules that simultaneously reduce uric acid production and oxidative stress [1].

Physicochemical Comparator for Drug-Likeness Optimization

With computed LogP (2.72), PSA (62 Ų), HBD (2), HBA (4), and rotatable bond count (5), this compound occupies a distinct position in property space relative to both benzylamino analogs and febuxostat [1]. It can serve as a reference point for multiparameter optimization (MPO) scoring in thiazole-based drug discovery, particularly when teams need to balance potency with solubility and permeability. The compound's intermediate values across all key drug-likeness parameters make it a useful calibration standard for profiling new analogs in the series [1].

Application
Selection Property
Validation Focus
Spacer-length SAR probe for XO inhibitor campaigns
Phenylethylamino spacer geometry and +1 methylene extension
Potency and binding kinetics relative to benzylamino comparator 5k and febuxostat
Modular amide library synthesis scaffold
Free carboxylic acid plus commercially available ethyl/methyl ester precursors
Derivatization efficiency and compound diversity at the 5-position
Concurrent XO inhibition and DPPH radical scavenging screening
Phenylethyl spacer effect on dual-mechanism profile
Parallel XO/DPPH assay outcomes and antioxidant capacity
Drug-likeness calibration standard for thiazole-based MPO
Intermediate LogP (2.72), PSA (62 Ų), HBD (2), 5 rotatable bonds
Multiparameter optimization scoring consistency across analog series
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